molecular formula C20H27F3N4O2 B6474905 1-[4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one CAS No. 2640886-01-5

1-[4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B6474905
CAS No.: 2640886-01-5
M. Wt: 412.4 g/mol
InChI Key: PJVZNKKZBRKOPT-UHFFFAOYSA-N
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Description

1-[4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C20H27F3N4O2 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.20861060 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) receptor . The RET receptor is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and migration .

Mode of Action

This compound acts as a highly efficient and selective inhibitor of the RET receptor . It binds to the RET receptor and inhibits its activity, thereby preventing the downstream signaling cascades that are activated by this receptor . It has been shown to have potent inhibitory effects on both wild-type RET and several common RET oncogenic mutations, with IC50 values around 0.4 nM .

Biochemical Pathways

The inhibition of the RET receptor by this compound affects several biochemical pathways. The RET receptor is involved in multiple signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. By inhibiting the RET receptor, this compound can disrupt these pathways and their downstream effects, which include cell proliferation, survival, and migration .

Pharmacokinetics

It is highly soluble in dmso, with a solubility of over 100 mg/ml . This suggests that it may have good bioavailability. Its pKa value is predicted to be 14.33±0.10, indicating that it is a weak base . The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 .

Result of Action

The inhibition of the RET receptor by this compound can lead to a variety of molecular and cellular effects. These include the inhibition of cell proliferation, survival, and migration, which are all processes that are promoted by the activation of the RET receptor . In cancer cells that harbor RET mutations or fusions, this compound can effectively inhibit tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its binding to the RET receptor. Additionally, the presence of other molecules in the environment, such as other drugs or proteins, can potentially affect the compound’s action, efficacy, and stability .

Properties

IUPAC Name

1-[4-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N4O2/c1-14(28)26-11-7-15(8-12-26)19(29)27-10-4-5-16(13-27)25(2)18-17(20(21,22)23)6-3-9-24-18/h3,6,9,15-16H,4-5,7-8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVZNKKZBRKOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.